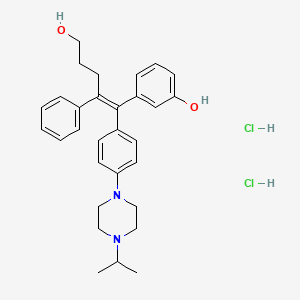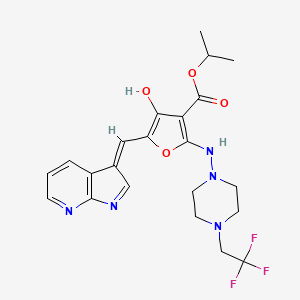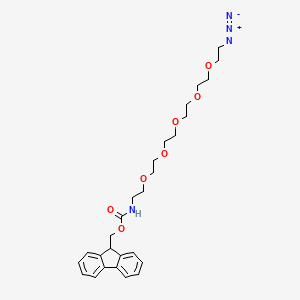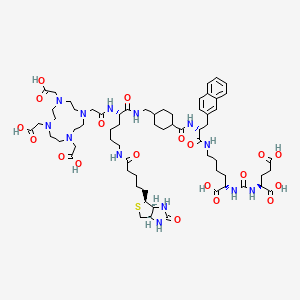
Biotin-NH-PSMA-617
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-NH-PSMA-617 is a biotinylated derivative of the small molecule PSMA-617, designed to target the prostate-specific membrane antigen (PSMA), which is prominently expressed on prostate tumor cells . This compound combines the targeting capabilities of PSMA-617 with the biotin moiety, allowing for high-affinity binding and efficient internalization into prostate cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-NH-PSMA-617 involves the conjugation of biotin to PSMA-617. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation to PSMA-617: The activated biotin is then reacted with PSMA-617 under mild conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
Biotin-NH-PSMA-617 can undergo various chemical reactions, including:
Substitution Reactions: The biotin moiety can be substituted with other functional groups to modify its properties.
Conjugation Reactions: It can be conjugated with different labels or therapeutic agents for imaging or treatment purposes.
Common Reagents and Conditions
Coupling Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH.
Major Products Formed
The major product formed from these reactions is this compound itself, which can be further modified or labeled for specific applications.
科学研究应用
Biotin-NH-PSMA-617 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a probe for studying PSMA interactions and binding affinities.
Biology: Facilitates the study of prostate cancer cell biology and PSMA expression.
Medicine: Applied in diagnostic imaging (e.g., PET imaging) and targeted radioligand therapy for prostate cancer
Industry: Potential use in the development of diagnostic kits and therapeutic agents.
作用机制
Biotin-NH-PSMA-617 exerts its effects by targeting the prostate-specific membrane antigen (PSMA) on prostate cancer cells. The biotin moiety allows for high-affinity binding to PSMA, leading to efficient internalization into the cells. Once inside, it can deliver therapeutic agents or imaging labels directly to the tumor cells, enhancing the efficacy of treatment and diagnosis .
相似化合物的比较
Similar Compounds
Uniqueness
Biotin-NH-PSMA-617 is unique due to its biotinylation, which enhances its binding affinity and internalization efficiency compared to PSMA-617 alone. This modification allows for more versatile applications in both diagnostic and therapeutic settings .
属性
分子式 |
C65H97N13O19S |
|---|---|
分子量 |
1396.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C65H97N13O19S/c79-52(14-4-3-13-51-58-50(40-98-51)73-65(97)74-58)66-23-7-5-11-46(69-53(80)36-75-25-27-76(37-55(83)84)29-31-78(39-57(87)88)32-30-77(28-26-75)38-56(85)86)60(90)68-35-41-15-19-44(20-16-41)59(89)70-49(34-42-17-18-43-9-1-2-10-45(43)33-42)61(91)67-24-8-6-12-47(62(92)93)71-64(96)72-48(63(94)95)21-22-54(81)82/h1-2,9-10,17-18,33,41,44,46-51,58H,3-8,11-16,19-32,34-40H2,(H,66,79)(H,67,91)(H,68,90)(H,69,80)(H,70,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,92,93)(H,94,95)(H2,71,72,96)(H2,73,74,97)/t41?,44?,46-,47-,48-,49+,50-,51-,58-/m0/s1 |
InChI 键 |
CSWUDCLVTNJNET-LQBUBBGQSA-N |
手性 SMILES |
C1CC(CCC1CNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1CC(CCC1CNC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
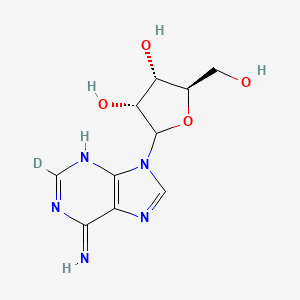

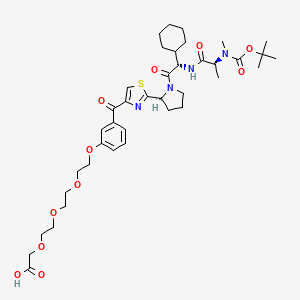


![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)

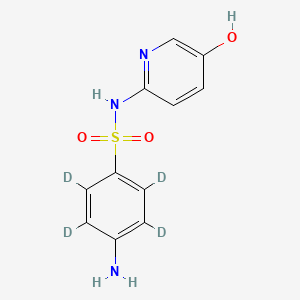
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
